N-Acetylhomocysteine
Overview
Description
N-Acetylhomocysteine is a bio-based compound that has garnered significant interest in various fields of science and industry. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s methylation and transsulfuration pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylhomocysteine can be synthesized through the amidification reaction of homocysteine thiolactone with acetic anhydride. This reaction typically occurs in an aqueous medium and requires mild conditions to ensure high yield and purity . Another method involves the anionic ring-opening polymerization of N-acetyl homocysteine thiolactone using benzyl alcohol and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as the initiating system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure cost-effectiveness and scalability while maintaining the compound’s purity and functionality .
Chemical Reactions Analysis
Types of Reactions
N-Acetylhomocysteine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amine groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. These reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Acetylhomocysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers and other complex molecules
Medicine: It has potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation
Industry: It is used in the development of sustainable materials and as a thiolation agent for modifying natural compounds
Mechanism of Action
N-Acetylhomocysteine exerts its effects primarily through its thiol group, which can undergo redox reactions and interact with various molecular targets. It can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing nucleophilic substitution reactions. These interactions play a crucial role in its antioxidant and therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and precursor to glutathione.
Homocysteine Thiolactone: A cyclic thioester of homocysteine with similar reactivity.
γ-Thiobutyrolactone: Another thiolactone with comparable chemical properties.
Uniqueness
N-Acetylhomocysteine is unique due to its combination of an acetamido group and a thiolactone ring, which provides it with distinct reactivity and stability. This makes it particularly valuable in polymer chemistry and as a thiolation agent .
Properties
IUPAC Name |
(2S)-2-acetamido-4-sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLLNRLWCBKCM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7378-21-4 | |
Record name | N-Acetylhomocysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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